![molecular formula C9H8N2O B1598985 6-Aminoquinolin-8-ol CAS No. 68748-35-6](/img/structure/B1598985.png)
6-Aminoquinolin-8-ol
Overview
Description
6-Aminoquinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of an amino group at the sixth position and a hydroxyl group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of nitro derivatives, which are then separated and reduced to obtain the desired amino compound. One common method involves the nitration of quinoline to yield 6-nitroquinoline, followed by reduction using tin powder in the presence of hydrochloric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino and hydroxyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Tin powder in hydrochloric acid or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
6-Aminoquinolin-8-ol exhibits potent antimicrobial properties, particularly as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. Studies have shown that modifications at the C-6 and C-8 positions enhance its antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Research indicates that this compound derivatives can inhibit angiogenesis by targeting type 2 methionine aminopeptidase, thereby exerting antitumor effects. A structure-activity relationship (SAR) analysis revealed that certain modifications significantly enhance cytotoxicity against various cancer cell lines .
1.3 Neuroprotective Effects
Recent studies highlight the neuroprotective capabilities of this compound-based metal complexes. These complexes have demonstrated the ability to restore cell viability in neuroblastoma cells subjected to oxidative stress, primarily through the activation of antioxidant pathways .
Chemical Applications
2.1 Coordination Chemistry
this compound serves as an effective ligand in coordination chemistry due to its ability to chelate metal ions. This property is exploited in synthesizing metal complexes that exhibit enhanced biological activities .
2.2 Fluorescent Probes
The compound is also utilized as a fluorescent probe for detecting metal ions in biological and environmental samples. Its chelating ability allows it to form stable complexes with various metal ions, making it suitable for sensing applications .
Environmental Applications
3.1 Chelation of Heavy Metals
In environmental studies, this compound has been investigated for its capacity to chelate heavy metals, thereby reducing their bioavailability and toxicity in contaminated environments. This application is particularly relevant in bioremediation efforts aimed at detoxifying heavy metal pollutants .
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated that specific modifications at the C-8 position significantly increased antibacterial activity against resistant strains of bacteria, outperforming standard treatments like ciprofloxacin .
Case Study 2: Neuroprotection
In a preclinical model involving human neuroblastoma cells, 8-aminoquinoline-based metal complexes were shown to alleviate oxidative stress-induced apoptosis by upregulating protective signaling pathways, offering insights into potential therapeutic strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Aminoquinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in pathogens. This chelation ability is crucial for its antimicrobial and antimalarial activities. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the eighth position instead of an amino group.
Primaquine: An antimalarial drug that is a derivative of 8-aminoquinoline.
Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.
Uniqueness: 6-Aminoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry .
Biological Activity
6-Aminoquinolin-8-ol, a derivative of the quinoline family, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, including its antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.
Overview of this compound
This compound features a quinoline structure with an amino group at the 6-position and a hydroxyl group at the 8-position. This structural configuration contributes to its biological activity across various applications.
Antimicrobial Activity
Antimalarial Effects
Research indicates that compounds related to this compound exhibit significant antimalarial properties. For instance, studies on 8-quinolinamines demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL for drug-sensitive strains and similar efficacy against multidrug-resistant strains . The presence of specific substituents on the quinoline ring enhances these activities, making them promising candidates for further development.
Antifungal and Antibacterial Properties
In addition to antimalarial effects, this compound derivatives have shown antifungal activity against various Candida species and Aspergillus fumigatus, with IC50 values indicating effective inhibition . The antibacterial activity against Staphylococcus aureus has also been documented, underscoring the compound's potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been reported that metal complexes derived from this compound can act as effective anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest . The chelation of metal ions by the quinoline structure is believed to enhance its ability to induce cell death in cancer cells.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. A study involving synthetic 8-aminoquinoline-based metal complexes demonstrated their ability to restore cell survival in hydrogen peroxide-induced neuroblastoma cells by modulating apoptotic pathways and enhancing mitochondrial function . These findings suggest that derivatives of this compound could be developed as therapeutic agents for conditions characterized by oxidative stress.
Case Studies
-
Antimalarial Efficacy
A series of experiments conducted on various 8-quinolinamine derivatives showed that certain compounds could cure malaria in animal models at doses as low as 25 mg/kg/day. These findings are significant given the rising resistance to conventional antimalarial drugs . -
Neuroprotection in Cell Models
In vitro studies using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide revealed that pretreatment with certain 8-aminoquinoline complexes significantly reduced oxidative stress markers and restored mitochondrial membrane potential, indicating a protective effect against neurodegeneration .
Data Summary
Biological Activity | IC50 Values (μg/mL) | Notes |
---|---|---|
Antimalarial (P. falciparum) | 20 - 4760 | Effective against both drug-sensitive and resistant strains |
Antifungal (C. albicans) | 4.93 - 19.38 | Broad-spectrum antifungal activity |
Antibacterial (S. aureus) | 1.33 - 18.9 | Significant antibacterial effects observed |
Neuroprotection (SH-SY5Y cells) | Not specified | Restores cell survival and mitochondrial function |
Properties
IUPAC Name |
6-aminoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLAICRWAWUQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405699 | |
Record name | 6-aminoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68748-35-6 | |
Record name | 6-aminoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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